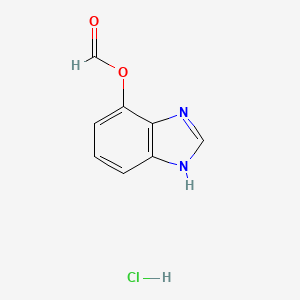
4-Benzimidazole carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzimidazole carboxylic acid hydrochloride is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry. The fusion of benzene and imidazole rings forms the core structure of benzimidazole, which is further modified to create various derivatives, including this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzimidazole carboxylic acid hydrochloride typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the Phillips–Ladenburg reaction, where 1,2-diaminobenzene reacts with carboxylic acids in the presence of hydrochloric acid as a catalyst .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs high-yielding, scalable processes. For instance, the HBTU-promoted one-pot synthesis method allows for the efficient conversion of carboxylic acids into benzimidazoles under mild conditions . This method is advantageous due to its simplicity and high yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Benzimidazole carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole core.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Scientific Research Applications
4-Benzimidazole carboxylic acid hydrochloride has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of 4-benzimidazole carboxylic acid hydrochloride involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit various enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects. For example, benzimidazole derivatives can inhibit the polymerization of tubulin, which is crucial for cell division, making them effective anticancer agents .
Comparison with Similar Compounds
- 2-Benzimidazole carboxylic acid
- 5,6-Dimethylbenzimidazole
- 2-Aminobenzimidazole
Comparison: 4-Benzimidazole carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-benzimidazole carboxylic acid, the 4-substituted derivative may exhibit different reactivity and binding affinity to molecular targets. The presence of the hydrochloride group enhances its solubility and stability, making it more suitable for certain applications .
Properties
Molecular Formula |
C8H7ClN2O2 |
|---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
1H-benzimidazol-4-yl formate;hydrochloride |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-5-12-7-3-1-2-6-8(7)10-4-9-6;/h1-5H,(H,9,10);1H |
InChI Key |
YZGGZIBOIPLMHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC=O)N=CN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(trityloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11825673.png)

![[(4aR,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanol](/img/structure/B11825686.png)
![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11825710.png)
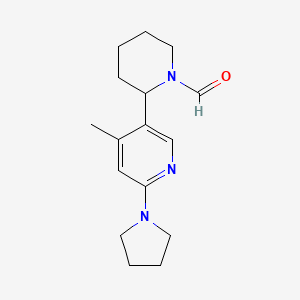

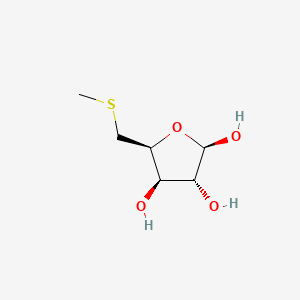
![3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11825726.png)
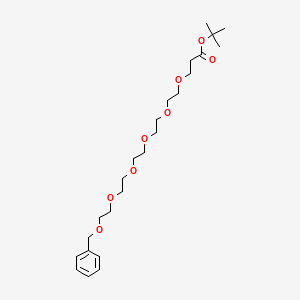
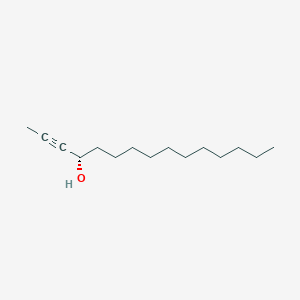
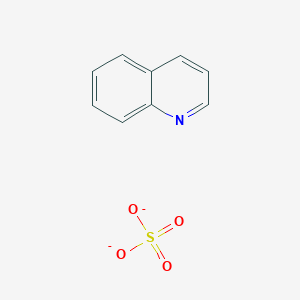
![(4S)-4-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B11825772.png)
![[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11825778.png)
![2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825786.png)
